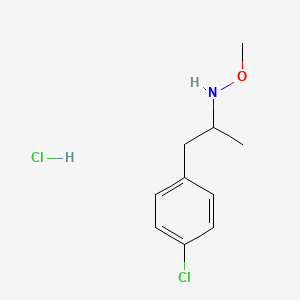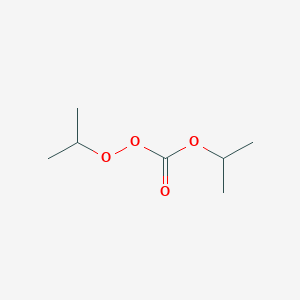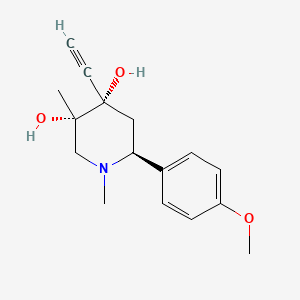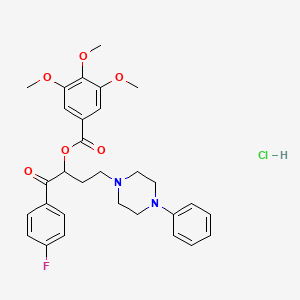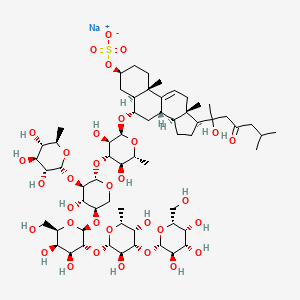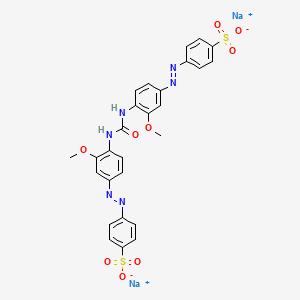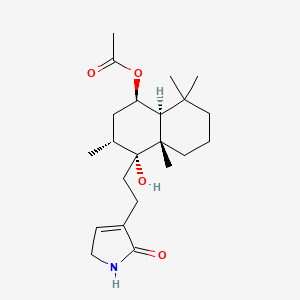
N-Methyl esomeprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl esomeprazole is a derivative of esomeprazole, which is a proton pump inhibitor used to reduce gastric acid secretion. Esomeprazole is the S-isomer of omeprazole and is widely used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound is synthesized by methylating esomeprazole, resulting in a compound with potentially different pharmacological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl esomeprazole involves the methylation of esomeprazole. The process typically includes dissolving esomeprazole in N,N-dimethylformamide (DMF) and using a methylation reagent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under controlled conditions to ensure high yield and purity. After the reaction, the product is purified using techniques such as column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. High-purity reagents and advanced purification techniques are employed to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
N-Methyl esomeprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in this compound can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound sulfone.
Reduction: this compound sulfide.
Substitution: Various N-alkyl or N-aryl esomeprazole derivatives.
科学的研究の応用
N-Methyl esomeprazole has several scientific research applications:
Chemistry: Used as a reference compound in the study of proton pump inhibitors and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and potential therapeutic benefits.
Medicine: Explored for its potential use in treating acid-related disorders with possibly improved pharmacokinetic properties compared to esomeprazole.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
類似化合物との比較
Similar Compounds
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: The racemic mixture of S- and R-isomers, less specific than esomeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with different pharmacokinetic properties.
Uniqueness
N-Methyl esomeprazole is unique due to its methylation, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to esomeprazole. The methyl group may also influence the compound’s interaction with the H+/K±ATPase enzyme, potentially offering improved efficacy or reduced side effects.
特性
| 1820041-19-7 | |
分子式 |
C18H21N3O3S |
分子量 |
359.4 g/mol |
IUPAC名 |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChIキー |
RUGQJBJNYIHOIW-VWLOTQADSA-N |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=CC(=C3)OC |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


